molecular formula C11H14ClNO2 B8096187 N-(4-chlorophenyl)-2-hydroxy-N-isopropylacetamide

N-(4-chlorophenyl)-2-hydroxy-N-isopropylacetamide

Cat. No.: B8096187
M. Wt: 227.69 g/mol
InChI Key: OLCFDRRWUXUESH-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-hydroxy-N-isopropylacetamide is a substituted acetamide derivative characterized by a 4-chlorophenyl group, a hydroxyl group at the second carbon, and an isopropyl group attached to the nitrogen atom. Acetamide derivatives are widely studied for their bioactivity, particularly as enzyme inhibitors, insecticides, and intermediates in organic synthesis . The hydroxyl and isopropyl groups in this compound may enhance solubility and target specificity compared to simpler analogs.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-hydroxy-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(2)13(11(15)7-14)10-5-3-9(12)4-6-10/h3-6,8,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCFDRRWUXUESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)Cl)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-hydroxy-N-isopropylacetamide, known for its diverse biological activities, has gained attention in pharmacological research. This compound belongs to a class of amides and has been studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties. This article compiles detailed findings on the biological activity of this compound, including relevant case studies, pharmacological profiles, and research data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : 239.7 g/mol

This structure comprises a chlorophenyl group, an isopropyl moiety, and a hydroxyl group, which contribute to its biological activity.

Anti-inflammatory Effects

Research has indicated that this compound exhibits significant anti-inflammatory properties. In a study evaluating various derivatives of similar compounds, it was found that those with a chlorophenyl substitution showed enhanced inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

Analgesic Activity

The compound has also been assessed for analgesic effects through various animal models. In a controlled experiment involving mice subjected to pain-inducing stimuli, this compound demonstrated a dose-dependent reduction in pain responses. The efficacy was comparable to that of standard analgesics like ibuprofen, suggesting its potential as an alternative pain management option .

Antimicrobial Properties

In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within therapeutic ranges, indicating its potential use as an antimicrobial agent .

Case Studies

  • Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions reported significant improvements in symptoms following treatment with this compound over a six-week period. Patients experienced reduced pain levels and inflammation markers compared to the placebo group.
  • Case Study 2 : A laboratory study focused on the compound's effect on cancer cell lines revealed that it inhibited cell proliferation in breast cancer and prostate cancer models. The IC50 values indicated potent activity at low concentrations, warranting further investigation into its mechanisms of action against tumor cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate half-life. Studies suggest that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of active metabolites that may contribute to its therapeutic effects .

Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of IL-6 and TNF-α
AnalgesicDose-dependent pain reduction
AntimicrobialEffective against S. aureus and E. coli
AnticancerInhibition of cell proliferation in cancer lines

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
N-(4-Chlorophenyl)-2-hydroxy-N-isopropylacetamide has been investigated for its potential therapeutic effects. Its structural features suggest it may exhibit activities similar to other acetamides, such as anti-inflammatory or analgesic properties.

Case Study: Analgesic Activity
A study examining the analgesic properties of various acetamide derivatives found that compounds with a chlorophenyl group exhibited enhanced pain relief effects in animal models. The study reported that this compound showed significant inhibition of pain responses comparable to established analgesics .

Table 1: Comparative Analgesic Activity of Acetamide Derivatives

CompoundPain Inhibition (%)Reference
This compound65
Acetaminophen70
Ibuprofen75

Synthetic Versatility
The compound is recognized for its versatility in chemical synthesis, particularly in creating complex organic molecules. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and amine ester exchanges.

Applications in Material Science
Recent studies have explored the potential of this compound in developing new materials with specific properties. For example, its incorporation into polymer matrices has shown promise in enhancing thermal stability and mechanical strength .

Comparison with Similar Compounds

Key Compounds and Their Properties:

Compound Name Substituents/Modifications Biological Activity/Application Key Findings Reference
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine-thioether linkage, styryl groups Insecticidal (vs. Aphis craccivora) 2.5x higher activity than acetamiprid
2-(4-Chlorophenyl)-N-(4-methylbenzyl)-2-(N-propylacetamido)acetamide 4-methylbenzyl, propylacetamido Synthetic intermediate 93% synthesis yield; solid-state stability
N-(4-Fluorophenyl)-2-chloroacetamide Fluoro substituent, chloroacetamide backbone Organic synthesis intermediate Forms hydrogen bonds influencing packing
N-(4-Chlorophenyl)maleimide Maleimide ring Monoacylglycerol lipase (MGL) inhibition IC₅₀ = 7.24 μM (comparable to Br/I analogs)
N-(4-Chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide Cyclohexyl, hydroxamic acid Antioxidant/chelator Moderate DPPH radical scavenging activity

Analysis:

  • Insecticidal Activity : Pyridine-containing analogs (e.g., compound from ) exhibit enhanced insecticidal potency due to aromatic heterocycles, which improve target binding. The absence of such rings in N-(4-chlorophenyl)-2-hydroxy-N-isopropylacetamide may limit its insecticidal efficacy unless hydroxyl/isopropyl groups compensate via hydrogen bonding or steric effects.
  • Enzyme Inhibition: Maleimide derivatives () show halogen-indiscriminate inhibition (IC₅₀ ~4–7 μM), suggesting the 4-chlorophenyl group’s role is primarily lipophilic.
  • Synthetic Utility : Compounds like 2-(4-Chlorophenyl)-N-(4-methylbenzyl)-2-(N-propylacetamido)acetamide () highlight the versatility of N-substituted acetamides in multi-step syntheses. The target compound’s isopropyl group may simplify purification compared to bulkier substituents.

Physicochemical and Electronic Effects

  • Halogen Influence : The 4-chlorophenyl group is a common motif for enhancing lipophilicity and membrane permeability. Evidence demonstrates that halogen size (F, Cl, Br, I) minimally affects maleimide bioactivity, implying electronic effects (e.g., resonance) are secondary to steric and hydrophobic contributions.
  • Hydroxyl Group: Hydroxamic acid derivatives () exhibit antioxidant properties via radical scavenging.
  • Isopropyl Substitution : Bulky N-alkyl groups (e.g., isopropyl) can reduce metabolic degradation but may hinder target binding. This contrasts with smaller groups (e.g., methyl in ), which improve crystallinity but offer less steric protection.

Preparation Methods

Synthesis of N-Isopropyl-4-Chloroaniline

The secondary amine precursor is synthesized via reductive amination of 4-chloroaniline with acetone. This method avoids over-alkylation by leveraging controlled reaction conditions:

  • Reagents : 4-Chloroaniline, acetone, sodium cyanoborohydride (NaBH3CN), methanol.

  • Mechanism : The primary amine reacts with acetone to form an imine intermediate, which is reduced to the secondary amine using NaBH3CN.

  • Conditions : Stirring at room temperature for 12–24 hours under inert atmosphere.

  • Yield : ~60–70% (typical for reductive amination of aromatic amines).

Acylation with Chloroacetyl Chloride

The secondary amine undergoes acylation to introduce the chloroacetamide moiety:

  • Reagents : N-Isopropyl-4-chloroaniline, chloroacetyl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Procedure :

    • Dissolve N-isopropyl-4-chloroaniline (1.0 equiv) in anhydrous DCM.

    • Add TEA (1.1 equiv) as a base to scavenge HCl.

    • Slowly add chloroacetyl chloride (1.05 equiv) at 0°C to minimize side reactions.

    • Stir at room temperature for 2–4 hours.

  • Workup : Quench with water, extract with DCM, and purify via column chromatography (ethyl acetate/hexane).

  • Yield : 75–85%.

Hydrolysis of 2-Chloro-N-Isopropyl-N-(4-Chlorophenyl)Acetamide

The final step involves nucleophilic substitution of the α-chloro group with a hydroxyl group under basic conditions:

  • Reagents : 2-Chloro-N-isopropyl-N-(4-chlorophenyl)acetamide, aqueous NaOH (1M), ethanol.

  • Procedure :

    • Reflux the chloroacetamide intermediate with NaOH in ethanol at 80°C for 4–6 hours.

    • Neutralize with dilute HCl to pH 6–7.

    • Extract with ethyl acetate and crystallize from ethanol/water.

  • Mechanism : SN2 displacement of chloride by hydroxide ion, facilitated by the electron-withdrawing amide group.

  • Yield : 80–90% with >95% purity by HPLC.

Alternative Synthetic Routes

Direct Acylation of 4-Chloroaniline Derivatives

A one-pot method using 4-chloroaniline and isopropyl glycidate under Mitsunobu conditions has been explored but shows lower efficiency (yield: 50–60%) due to competing side reactions.

Enzymatic Hydrolysis

Lipase-mediated hydrolysis of 2-chloroacetamide derivatives in phosphate buffer (pH 7.4) offers an eco-friendly alternative, though scalability remains challenging.

Optimization and Troubleshooting

Table 1: Critical Reaction Parameters for High-Yield Synthesis

StepOptimal ConditionsCommon IssuesSolutions
Reductive AminationNaBH3CN, MeOH, 24h, RTIncomplete imine formationUse molecular sieves
AcylationTEA/DCM, 0°C → RTEmulsion formationUse brine washes
Hydrolysis1M NaOH, EtOH, 80°C, 6hOver-hydrolysis of amideMonitor pH and temperature

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 1H, -OH), 3.89 (sept, J = 6.8 Hz, 1H, -NCH(CH3)2), 3.21 (s, 2H, -CH2OH), 1.18 (d, J = 6.8 Hz, 6H, -CH(CH3)2).

  • IR (KBr): 3320 cm⁻¹ (-OH), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Industrial-Scale Considerations

Batch processes using flow chemistry reduce reaction times by 40% (e.g., acylation in continuous flow reactors at 50°C with 90% conversion) . Solvent recovery systems (DCM and ethanol) improve cost-efficiency.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(4-chlorophenyl)-2-hydroxy-N-isopropylacetamide?

A widely used method involves condensation reactions under reflux conditions. For example, a related compound, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, was synthesized by heating the precursor (2 g) with 2-chloro-N-(4-chlorophenyl)acetamide (1.2 g) and sodium acetate (0.6 g) in ethanol for 30 minutes, followed by recrystallization from an ethanol-dioxane mixture . Adjusting stoichiometry and solvent ratios (e.g., 1:2 ethanol-dioxane) can optimize yield (up to 85%) and purity.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Characterization typically combines spectroscopic and chromatographic methods:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • X-ray crystallography for resolving crystal packing and intramolecular interactions (e.g., C–H···O bonds observed in analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) .
  • HPLC with UV detection to assess purity, particularly for hydroxylated acetamides prone to oxidation .

Q. What are the key stability considerations for this compound under experimental storage?

The hydroxyl and amide groups make it sensitive to hydrolysis and oxidation. Storage recommendations include:

  • Anhydrous conditions (desiccators under nitrogen) to prevent hydrolysis.
  • Low temperatures (4°C) to mitigate thermal degradation.
  • Light-sensitive containers , as UV exposure may degrade the chlorophenyl moiety .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound via nucleophilic substitution versus condensation?

  • Nucleophilic substitution (e.g., using 2-chloroacetamide derivatives) proceeds via an SN2 pathway, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures. Steric hindrance from the isopropyl group may reduce reaction rates .
  • Condensation reactions (e.g., with thiourea or sodium acetate) involve deprotonation of the hydroxyl group, forming a nucleophilic oxygen that attacks electrophilic carbons. Catalytic bases like KOH (40%) enhance efficiency, as seen in the synthesis of dihydropyrimidin-2-thione derivatives .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR or mass spectra often arise from tautomerism or polymorphism. For example:

  • Tautomer identification : Variable-temperature NMR can distinguish between keto-enol forms in hydroxamic acid analogs .
  • Polymorph differentiation : Powder XRD paired with DSC (Differential Scanning Calorimetry) identifies crystalline vs. amorphous phases, critical for reproducibility in biological assays .

Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity and biological activity?

The electron-withdrawing chlorine atom:

  • Enhances electrophilicity of the acetamide carbonyl, facilitating nucleophilic attacks (e.g., in protease inhibition assays).
  • Modulates lipophilicity , improving membrane permeability in antimicrobial studies. Analogous compounds, like N-(4-chlorophenyl)quinoline-2-carboxamide, show enhanced bioactivity due to increased logP values .

Q. What computational methods are employed to predict the compound’s pharmacokinetic properties?

  • Molecular docking (AutoDock, Schrödinger Suite) to assess binding affinity toward targets like cyclooxygenase-2 or antimicrobial enzymes.
  • ADMET prediction (SwissADME, pkCSM) evaluates oral bioavailability, half-life, and CYP450 interactions. For instance, chloroacetamide derivatives often exhibit prolonged half-lives (~14.3 hours) due to reduced hepatic clearance .

Q. How are crystal engineering principles applied to improve the compound’s crystallinity for structural studies?

  • Hydrogen bond optimization : Intramolecular C–H···O and intermolecular N–H···O interactions (observed in N-(4-chlorophenyl)acetamide analogs) stabilize lattice structures .
  • Solvent selection : High-polarity solvents (e.g., DMF-water mixtures) promote slow crystallization, yielding larger, diffraction-quality crystals .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Hydroxyacetamide Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature70–80°C (reflux)Higher temps reduce side reactions
Solvent SystemEthanol-dioxane (1:2)Enhances recrystallization efficiency
Catalyst (Base)KOH (40%)Accelerates condensation kinetics

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionDegradation PathwayMitigation StrategyReference
Humidity (75% RH, 25°C)HydrolysisAnhydrous storage + silica gel
UV Light (254 nm)PhotooxidationAmber glass vials

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